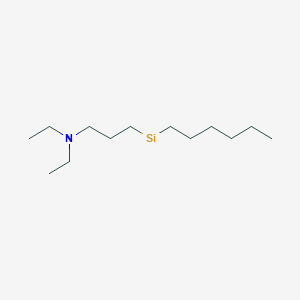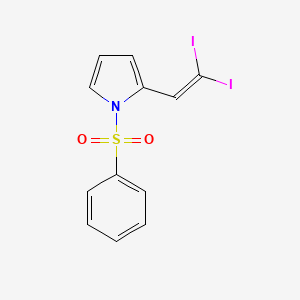
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronic ester groups attached to a benzene ring through carboxylate linkages. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester typically involves the reaction of 1,4-benzenedicarboxylic acid with 3-boronophenol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic ester groups. Common dehydrating agents used include thionyl chloride or phosphorus trichloride. The reaction is typically conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester groups can be oxidized to form boronic acids or borates.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield 1,4-benzenedicarboxylic acid and 3-boronophenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From oxidation of boronic esters.
1,4-Benzenedicarboxylic Acid and 3-Boronophenol: From hydrolysis.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The primary mechanism of action of 1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets in this reaction are the aryl or vinyl halides, which are activated by the palladium catalyst to facilitate the coupling reaction.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester can be compared with other similar compounds such as:
1,4-Benzenedicarboxylic acid, bis(pinacol) ester: Another boronic ester used in Suzuki-Miyaura coupling, but with different steric and electronic properties.
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Used as a plasticizer in industrial applications.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Employed in the production of flexible plastics.
The uniqueness of this compound lies in its specific reactivity and suitability for Suzuki-Miyaura coupling, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
827300-02-7 |
|---|---|
Molekularformel |
C20H16B2O8 |
Molekulargewicht |
406.0 g/mol |
IUPAC-Name |
[3-[4-(3-boronophenoxy)carbonylbenzoyl]oxyphenyl]boronic acid |
InChI |
InChI=1S/C20H16B2O8/c23-19(29-17-5-1-3-15(11-17)21(25)26)13-7-9-14(10-8-13)20(24)30-18-6-2-4-16(12-18)22(27)28/h1-12,25-28H |
InChI-Schlüssel |
LUWXIMBUAOYZPS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)



![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)

![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)


![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
